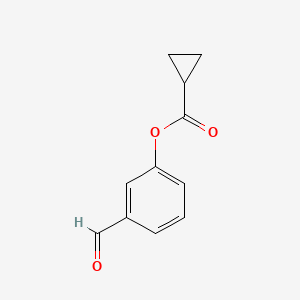

3-Formylphenyl cyclopropanecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of cyclopropane derivatives, including compounds similar to 3-Formylphenyl cyclopropanecarboxylate, has been explored through various methods. For example, stereocontrolled syntheses of cyclopropanecarboxylates have been developed from 3-formyl-2,2-dimethyl-cyclopropanecarboxylate using addition reactions, acetylation, and reductive β-elimination processes (Fujita, Hiyama, & Kondo, 1986). Additionally, asymmetric catalytic cyclopropenation has been utilized for the synthesis of cis-disubstituted cyclopropanes, providing a pathway to formyl cyclopropenecarboxylate derivatives (Imogaı̈ et al., 1998).

Molecular Structure Analysis

The molecular structure and stereochemistry of cyclopropane derivatives are critical for their reactivity and applications. X-ray diffraction studies have been conducted to understand the conformation and geometric parameters of various cyclopropane-containing compounds, providing insights into their structural characteristics and how these influence their chemical behavior (Csöregh et al., 1992).

Chemical Reactions and Properties

Cyclopropane derivatives undergo a variety of chemical reactions, showcasing their reactivity and utility in organic synthesis. For instance, the Wittig olefination of methyl (1S, 2R)-1-benzamido-2-formylcyclopropanecarboxylate has been explored for the synthesis of cyclopropyl amino acids, demonstrating the synthetic versatility of these compounds (Cativiela, Díaz-de-Villegas, & Jime´nez, 1996).

Physical Properties Analysis

The physical properties of 3-Formylphenyl cyclopropanecarboxylate derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular configuration. Detailed studies on the crystal structures of inclusion compounds of cyclopropane derivatives reveal the impact of molecular geometry on their physical state and stability (Csöregh et al., 1992).

Chemical Properties Analysis

The chemical properties of 3-Formylphenyl cyclopropanecarboxylate, including its reactivity in various synthesis reactions, nucleophilic and electrophilic characteristics, and stability under different conditions, have been extensively studied. These properties are pivotal for its application in synthesizing complex organic molecules and for understanding its behavior in different chemical environments (Clemenceau et al., 2020).

Aplicaciones Científicas De Investigación

1. Synthesis and Structural Analysis

3-Formylphenyl cyclopropanecarboxylate and its derivatives have been extensively used in synthetic chemistry. For instance, studies have focused on the stereospecific synthesis of various compounds, including nordebromolaurinterol, utilizing cyclopropanecarboxylate derivatives as key intermediates (Feutrill & Mirrington, 1973). Similarly, research on the synthesis of lignan conjugates through cyclopropanation, highlighting the antimicrobial and antioxidant properties of the synthesized compounds, has been reported (Raghavendra et al., 2016).

2. Role in Medicinal Chemistry and Biological Studies

Cyclopropanecarboxylate derivatives are pivotal in the development of bioactive molecules. For instance, CHF5074, a γ-secretase modulator derived from cyclopropanecarboxylic acid, has been studied for its potential in attenuating brain β-amyloid pathology in Alzheimer's disease models (Imbimbo et al., 2009). Another study explored the synthesis of cyclopropane units as analogues of histamine for investigating bioactive conformations, demonstrating the utility of cyclopropanecarboxylates in medicinal chemistry (Kazuta et al., 2002).

3. Photolysis and Spectroscopic Studies

The photolysis of 3-(2-formylphenyl)-3-chlorodiazirine, a derivative of 3-formylphenyl cyclopropanecarboxylate, has been studied at low temperatures, providing insights into carbene interactions and spectroscopic properties (Nakane et al., 2004).

4. Catalysis and Reaction Mechanisms

Cyclopropanecarboxylates have been instrumental in understanding catalysis and reaction mechanisms. For instance, research on the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles has provided valuable insights into enantioselective synthesis processes (Lifchits & Charette, 2008).

5. Material Science Applications

The compound tris(4-formylphenyl)amine, a building block in materials chemistry, synthesized from triphenylamine involving a cyclopropanecarboxylate derivative, shows the significance of these compounds in developing new materials (Mallegol et al., 2005).

Safety and Hazards

Propiedades

IUPAC Name |

(3-formylphenyl) cyclopropanecarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c12-7-8-2-1-3-10(6-8)14-11(13)9-4-5-9/h1-3,6-7,9H,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGUFZNHBUQFUNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)OC2=CC=CC(=C2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Formylphenyl cyclopropanecarboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 1-(1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)piperidine-4-carboxylate](/img/structure/B2497027.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2497028.png)

![[2-oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2497030.png)

![2-chloro-N-[(6-methylpyridin-3-yl)methyl]pyridine-4-carboxamide](/img/structure/B2497035.png)

![{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methyl}trimethylazanium iodide](/img/structure/B2497036.png)

![(E)-5-phenyl-3-((pyridin-3-ylmethylene)amino)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2497040.png)

![(2-Fluorophenyl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone](/img/structure/B2497045.png)